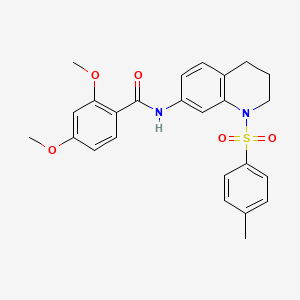

2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

This compound belongs to the tetrahydroquinoline-benzamide class, characterized by a 1,2,3,4-tetrahydroquinoline core substituted at the 7-position with a benzamide group. Key structural features include:

- Benzamide moiety: 2,4-Dimethoxy substitution on the benzene ring, enhancing electron-donating properties and influencing binding interactions.

- Tetrahydroquinoline core: A partially saturated heterocyclic system with a tosyl (p-toluenesulfonyl) group at the 1-position. The sulfonyl group introduces strong electron-withdrawing effects and steric bulk.

Properties

IUPAC Name |

2,4-dimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5S/c1-17-6-11-21(12-7-17)33(29,30)27-14-4-5-18-8-9-19(15-23(18)27)26-25(28)22-13-10-20(31-2)16-24(22)32-3/h6-13,15-16H,4-5,14H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMJWUHDZCALQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, 2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ) and indole. THIQ and indole derivatives have been reported to possess a wide range of pharmacological activities and are known to interact with various targets. For instance, they have been revealed to act as phenylethanolamine N-methyltransferase inhibitors, matrix metalloproteinase inhibitors, carbonic anhydrase inhibitors, bradykinin-1 antagonists, as well as potential ligands of the delta opioid receptor.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it acts as a matrix metalloproteinase inhibitor, it could affect the degradation of the extracellular matrix, influencing processes such as cell proliferation, differentiation, migration, and apoptosis.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a matrix metalloproteinase inhibitor, it could potentially inhibit the degradation of the extracellular matrix, influencing various cellular processes and potentially exhibiting anti-inflammatory and anti-cancer effects.

Biological Activity

2,4-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS with a molecular weight of 466.6 g/mol. The compound features a tetrahydroquinoline core which is known for various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 466.6 g/mol |

| CAS Number | 898447-72-8 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Tosylation : The tetrahydroquinoline intermediate is tosylated using tosyl chloride in the presence of a base.

- Coupling with Benzamide : The tosylated intermediate is then coupled with 3,5-dimethoxybenzoyl chloride to form the final product.

Anticancer Activity

Research has demonstrated that compounds derived from tetrahydroquinolines exhibit promising anticancer properties. In particular, this compound has shown significant cytotoxic activity against various cancer cell lines.

In Vitro Studies : A study evaluated the compound's activity against several cancer cell lines including H460 (lung carcinoma), DU145 (prostate carcinoma), A431 (skin carcinoma), HT-29 (colon adenocarcinoma), and MCF7 (breast adenocarcinoma). The results indicated that this compound could inhibit cell growth effectively at concentrations as low as 25 μM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| H460 | 12.5 |

| DU145 | 15.0 |

| A431 | 10.0 |

| HT-29 | 20.0 |

| MCF7 | 18.0 |

The mechanism by which this compound exerts its anticancer effects may involve multiple pathways:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins like caspase-3 .

Case Studies

Several studies have reported on the biological activity of related tetrahydroquinoline derivatives:

- Study on Structure–Activity Relationship (SAR) : A series of tetrahydroquinoline derivatives were synthesized and tested for their anticancer activity. The incorporation of electron-donating groups significantly enhanced their potency compared to their parent compounds .

- Comparative Analysis with Cisplatin : In a comparative study against cisplatin—a standard chemotherapy drug—certain derivatives exhibited superior cytotoxicity against specific cancer cell lines such as MDA-MB-231 and HT-29 .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs, focusing on substituent variations and their impacts:

*Estimated based on structural similarity.

Key Trends in Physicochemical Properties

Melting Points :

- Compounds with polar substituents (e.g., sulfonyl in the target compound) exhibit higher melting points due to stronger intermolecular forces. For example, Compound 23 () with a carboxylic acid group melts >300°C .

- Bulky groups (e.g., tert-butyl in ’s compound) reduce crystallinity, though specific data are lacking .

Thiophene-containing derivatives () show higher LogP (~4.75), favoring membrane permeability .

Toxicity Profiles :

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

| Step | Reaction | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Tetrahydroquinoline formation | Acetic acid, 80°C, 12 h | 60–75 | |

| 2 | Tosylation | TsCl, DMAP, DCM, 0°C → RT | 85–90 | |

| 3 | Amide coupling | DCC, DMAP, THF, reflux, 24 h | 70–80 |

Q. Table 2. Safety Data for Handling

| Hazard | Precautionary Measure | Reference |

|---|---|---|

| Skin irritation (H315) | Nitrile gloves, immediate washing | |

| Respiratory irritation (H335) | Fume hood, N95 mask | |

| Environmental toxicity | Avoid aqueous disposal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.